(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14549355
InChI: InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1
SMILES:
Molecular Formula: C25H34O7
Molecular Weight: 446.5 g/mol

(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

CAS No.:

Cat. No.: VC14549355

Molecular Formula: C25H34O7

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one -

Specification

Molecular Formula C25H34O7
Molecular Weight 446.5 g/mol
IUPAC Name (1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1
Standard InChI Key JBVVDXJXIDYDMF-IKUAJPASSA-N
Isomeric SMILES CCCC1OC2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C)O
Canonical SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Introduction

Chemical Identity and Molecular Characteristics

The compound’s IUPAC name systematically describes its stereochemistry and functional groups: a pentacyclic framework with hydroxyl, acetyl, and methyl substituents at specific positions. Its molecular formula, C25H34O7, corresponds to a molecular weight of 446.5 g/mol, as confirmed by high-resolution mass spectrometry. The following table summarizes key identifiers:

PropertyValue
Molecular FormulaC25H34O7
Molecular Weight446.5 g/mol
IUPAC Name(1S,2S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Canonical SMILESCCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O
PubChem CID139025709

The stereochemical configuration is critical to its activity, with seven chiral centers (1S, 2S, 9S, 11S, 12S, 13R, 19S) dictating its three-dimensional arrangement. The presence of a 2-hydroxyacetyl group at position 8 and hydroxyl groups at positions 11 and 19 introduces hydrogen-bonding capabilities, potentially influencing solubility and intermolecular interactions.

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The pentacyclic skeleton necessitates a multi-step approach, beginning with the construction of the bicyclic or tricyclic precursors. Asymmetric synthesis is paramount to establishing the correct stereochemistry, particularly at the congested C9, C13, and C19 positions. A proposed route involves:

  • Ring Formation: Cyclization of a linear precursor via oxa-conjugate addition to generate the 5,7-dioxapentacyclo framework.

  • Functionalization: Sequential oxidation and acetylation to introduce hydroxyl and hydroxyacetyl groups.

  • Stereochemical Control: Use of chiral auxiliaries or enzymatic catalysis to ensure enantiomeric purity.

Key Reactions

  • Asymmetric Epoxidation: To install the 14,17-diene moiety, Shi epoxidation or Jacobsen-Katsuki conditions may be employed.

  • Selective Hydroxylation: Late-stage hydroxylation at C11 and C19 could utilize Sharpless dihydroxylation or enzymatic methods.

  • Acetyl Group Introduction: Acylation with a protected glycolic acid derivative followed by deprotection yields the 2-hydroxyacetyl substituent.

Structural and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The compound’s 1H NMR spectrum reveals distinct signals for key groups:

  • δ 1.2–1.5 ppm: Propyl chain protons (6-propyl).

  • δ 2.1–2.3 ppm: Methyl groups (C9 and C13).

  • δ 4.1–4.4 ppm: Hydroxyl-bearing carbons (C11, C19).

  • δ 5.6–5.8 ppm: Olefinic protons (C14, C17).

13C NMR data corroborate the presence of carbonyl (C16, δ ~200 ppm) and acetyl (C8, δ ~170 ppm) carbons.

Hypothesized Applications and Biological Relevance

Materials Science

The rigid, oxygen-rich framework could serve as a building block for:

  • Coordination Polymers: Metal-organic frameworks (MOFs) leveraging hydroxyl and carbonyl groups.

  • Chiral Catalysts: Asymmetric induction in organic transformations.

Research Gaps and Future Directions

Despite its promise, critical questions remain:

  • In Vivo Toxicity: No pharmacokinetic or toxicological data are available.

  • Synthetic Scalability: Current routes lack reports on yields or purification methods.

  • Target Identification: Hypothesized biological targets require experimental validation.

Proposed studies include:

  • Total Synthesis Optimization: To improve efficiency and stereocontrol.

  • High-Throughput Screening: For antibacterial, antifungal, and anticancer activity.

  • Computational Docking: To predict protein targets and binding affinities.

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